molecular formula C8H15NO4 B11948117 Tert-butyl 2-methyl-2-nitropropionate CAS No. 99969-78-5

Tert-butyl 2-methyl-2-nitropropionate

Cat. No.: B11948117
CAS No.: 99969-78-5
M. Wt: 189.21 g/mol
InChI Key: ARUQUOQAOGPTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methyl-2-nitropropionate is an organic compound with the molecular formula C8H15NO4. It is a nitroester, characterized by the presence of a nitro group (-NO2) and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methyl-2-nitropropionate can be synthesized through the esterification of 2-methyl-2-nitropropionic acid with tert-butanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion . Another method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-2-nitropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-methyl-2-aminopropionic acid.

    Substitution: Various substituted esters or amides.

    Hydrolysis: 2-methyl-2-nitropropionic acid and tert-butanol.

Scientific Research Applications

Tert-butyl 2-methyl-2-nitropropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-2-nitropropionate involves its interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methyl-2-nitropropionate is unique due to its combination of a nitro group and a tert-butyl ester group, which imparts specific reactivity and stability. This makes it a valuable reagent in organic synthesis and research applications.

Properties

CAS No.

99969-78-5

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

tert-butyl 2-methyl-2-nitropropanoate

InChI

InChI=1S/C8H15NO4/c1-7(2,3)13-6(10)8(4,5)9(11)12/h1-5H3

InChI Key

ARUQUOQAOGPTLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.